molecular formula C17H13ClS B14460961 5-Benzyl-4-chloro-1-benzothiepine CAS No. 66769-02-6

5-Benzyl-4-chloro-1-benzothiepine

Cat. No.: B14460961
CAS No.: 66769-02-6
M. Wt: 284.8 g/mol
InChI Key: XPPATKVUVXEMGO-UHFFFAOYSA-N
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Description

5-Benzyl-4-chloro-1-benzothiepine is a heterocyclic compound that belongs to the benzothiepine family This compound is characterized by a benzene ring fused to a thiepine ring, with a benzyl group and a chlorine atom attached to specific positions on the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-chloro-1-benzothiepine typically involves the construction of the benzothiepine ring system followed by the introduction of the benzyl and chloro substituents. One common method involves the intramolecular Friedel-Crafts reaction of a suitably substituted thiophenol derivative. For example, the alkylation of p-bromothiophenol with an appropriate alkyl halide, followed by cyclization, can yield the desired benzothiepine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-chloro-1-benzothiepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiepines .

Mechanism of Action

The mechanism of action of 5-Benzyl-4-chloro-1-benzothiepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in cellular signaling pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4-chloro-1-benzothiepine is unique due to the presence of both benzyl and chloro substituents, which confer distinct chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

66769-02-6

Molecular Formula

C17H13ClS

Molecular Weight

284.8 g/mol

IUPAC Name

5-benzyl-4-chloro-1-benzothiepine

InChI

InChI=1S/C17H13ClS/c18-16-10-11-19-17-9-5-4-8-14(17)15(16)12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

XPPATKVUVXEMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CSC3=CC=CC=C32)Cl

Origin of Product

United States

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